![molecular formula C21H24BrN3O3 B2513849 4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide CAS No. 1235116-01-4](/img/structure/B2513849.png)
4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
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Description
4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide, also known as BBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBP is a piperidine derivative that exhibits a unique chemical structure with a combination of benzamide, methoxyphenyl, and bromobenzyl moieties.
Scientific Research Applications
Piperidine Derivatives in Drug Synthesis
Piperidine derivatives, due to their structural versatility, play a crucial role in medicinal chemistry. They are key components in the synthesis of a wide range of pharmacologically active compounds. For instance, arylcycloalkylamines, including phenyl piperidines, have been identified as important pharmacophoric groups in antipsychotic agents, highlighting the contributions of arylalkyl substituents in improving the potency and selectivity of binding affinity at D(2)-like receptors (Sikazwe et al., 2009). This underlines the potential of piperidine derivatives in the development of new therapeutic agents targeting central nervous system disorders.
properties
IUPAC Name |
4-[[(2-bromobenzoyl)amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O3/c1-28-19-9-5-4-8-18(19)24-21(27)25-12-10-15(11-13-25)14-23-20(26)16-6-2-3-7-17(16)22/h2-9,15H,10-14H2,1H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSUXFBNZAINER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2-bromobenzamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide |
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